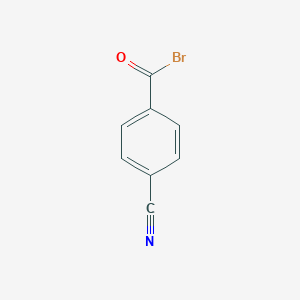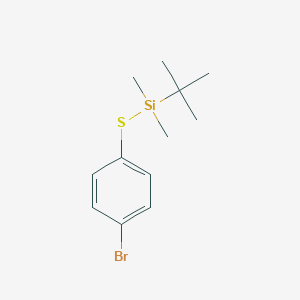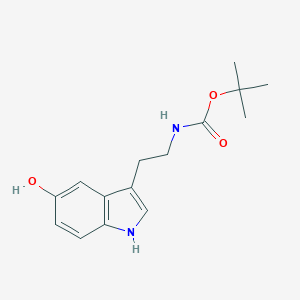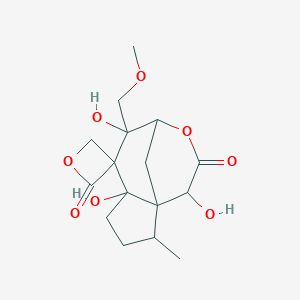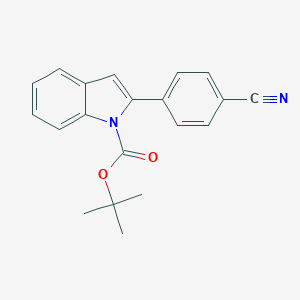
1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole
Overview
Description
The compound “1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The “Tert-butoxycarbonyl” (often abbreviated as Boc) is a protecting group used in organic synthesis . The “4-cyanophenyl” part refers to a phenyl group (a ring of 6 carbon atoms, the basic unit of many organic compounds) with a cyanide group attached at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the planar indole and phenyl rings likely contributing to pi-pi stacking interactions. The Boc group would add steric bulk .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity. The Boc group can be removed under acidic conditions to reveal a free amine . The cyanide group on the phenyl ring could potentially be reduced to a primary amine, or undergo other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, the presence of the polar cyanide group could enhance solubility in polar solvents, while the Boc group could increase solubility in nonpolar solvents .Scientific Research Applications
Synthesis and Chemical Transformations
- Indole and Oxindole Derivatives : Research by Clark et al. (1991) explored the conversion of dilithiated N-(tert-butoxycarbonyl)anilines to N-(tert-butoxycarbonyl)indoles and oxindoles, highlighting a method to synthesize these derivatives (Clark et al., 1991).
- Cyclo-Dimerization Processes : Kawasaki et al. (2005) demonstrated a novel cyclo-dimerization of 1-tert-butoxycarbonyl-3-alkenylindole derivatives, producing cyclic dimers, essential in molecular complexity development (Kawasaki et al., 2005).
- Copper-Catalyzed Cycloadditions : Petrini and Shaikh (2009) reported on the copper-catalyzed cycloaddition of N-(tert-butoxycarbonyl)-3-(1-tosyl-3-butynyl)-1H-indole with azides to yield (triazolylethyl)indoles, useful in mimicking indole-3-propionic acid (Petrini & Shaikh, 2009).
Pharmacological and Biological Relevance
- Photocatalytic Applications : Oderinde et al. (2020) focused on visible-light mediated intermolecular [2 + 2] cycloaddition of indoles with alkenes, utilizing tert-butyloxycarbonyl (Boc)-protected indole-2-carboxyesters, significant in drug discovery (Oderinde et al., 2020).
- Synthesis of Novel Stannylated Indoles : Kumar et al. (2008) described the synthesis of 2-(trimethylstannyl)indole derivatives, including 1-(tert-butoxycarbonyl)-2-(trimethylstannyl)-1H-indole-5-carbonitrile, potentially valuable in pharmaceutical research (Kumar et al., 2008).
- Enzymatic Oxidation Studies : Hartmann and Streb (2006) investigated the enzymatic oxidation of indole to 2-oxoindole, using tert-butyl hydroperoxide as an oxidant, relevant in fine chemicals and pharmaceuticals production (Hartmann & Streb, 2006).
Advanced Material Synthesis
- Generation of Indole Quinodimethane : Inagaki et al. (2009) developed conditions for preparing N-(tert-butoxycarbonyl)indolo-2,3-quinodimethane, a compound with potential applications in materials science (Inagaki et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(4-cyanophenyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-20(2,3)24-19(23)22-17-7-5-4-6-16(17)12-18(22)15-10-8-14(13-21)9-11-15/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJZQULQENLPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438014 | |
| Record name | 1-(TERT-BUTOXYCARBONYL)-2-(4-CYANOPHENYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole | |
CAS RN |
153432-73-6 | |
| Record name | 1-(TERT-BUTOXYCARBONYL)-2-(4-CYANOPHENYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



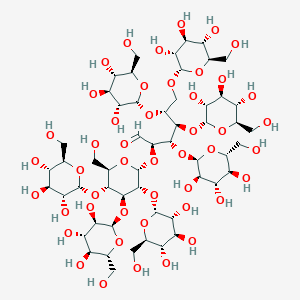
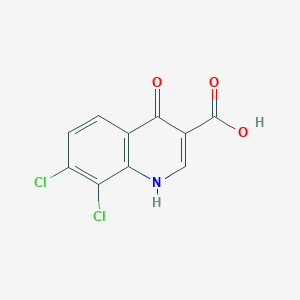
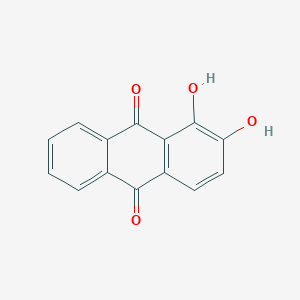
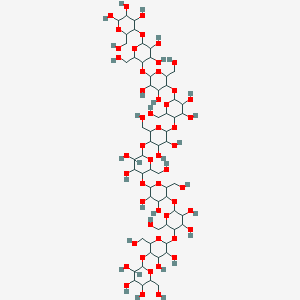
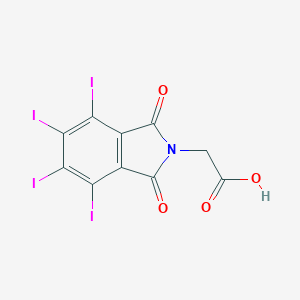
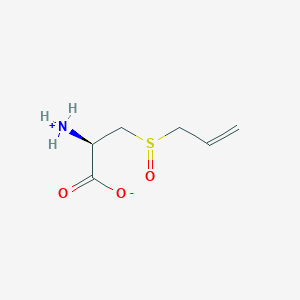

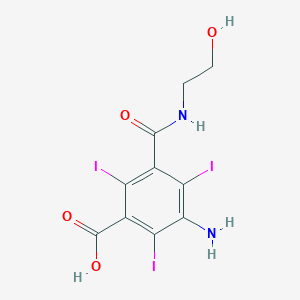
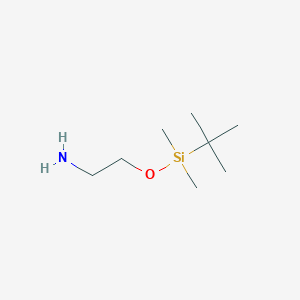
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
